molecular formula C18H21N5O3S B2900562 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1798676-19-3

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2900562
CAS No.: 1798676-19-3
M. Wt: 387.46
InChI Key: GBPLRIOWKONNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a pyrrolidine sulfonyl group at the para position and an ethyl-linked imidazo[1,2-b]pyrazole moiety.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-18(19-9-12-21-13-14-23-17(21)7-8-20-23)15-3-5-16(6-4-15)27(25,26)22-10-1-2-11-22/h3-8,13-14H,1-2,9-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPLRIOWKONNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: [4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine

  • Key Differences :
    • Core Structure : Replaces the benzamide with a pyrimidin-4-amine scaffold.
    • Substituents : Incorporates a 3-pyrrolidin-1-ylpropoxy chain on the imidazo[1,2-a]pyridine ring, which may enhance solubility compared to the target compound’s ethyl linker.
    • Aromatic Group : Uses a 4-(1-methylpyrazol-4-yl)phenylmethyl group instead of the pyrrolidin-1-ylsulfonylbenzamide.
  • Implications :
    • The pyrimidine core may alter binding kinetics in enzymatic assays due to its planar geometry.
    • The propoxy-pyrrolidine side chain could improve membrane permeability .

Structural Analog: N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

  • Key Differences: Sulfonamide vs. Heterocyclic Substituents: Features a furan-2-yl group on the imidazo[1,2-b]pyrazole and a trimethylpyrazole sulfonamide, introducing steric bulk and electron-rich regions. Molecular Weight: Lower molecular weight (388.4 g/mol vs.
  • Implications :
    • The furan group may confer metabolic instability due to susceptibility to oxidative degradation.
    • The trimethylpyrazole sulfonamide could enhance selectivity for specific protein targets.

Comparative Analysis Table

Feature Target Compound Analog 1 Analog 2
Core Structure Benzamide Pyrimidin-4-amine Sulfonamide
Key Substituents Pyrrolidin-1-ylsulfonyl, imidazo[1,2-b]pyrazole 3-Pyrrolidin-1-ylpropoxy, imidazo[1,2-a]pyridine Furan-2-yl, trimethylpyrazole
Molecular Weight Not disclosed Not disclosed 388.4 g/mol
Potential Advantages Balanced lipophilicity from benzamide and pyrrolidine Enhanced solubility via propoxy-pyrrolidine Lower molecular weight, sulfonamide acidity
Potential Limitations Possible metabolic instability from imidazo-pyrazole Bulky pyrimidine core may reduce cell permeability Furan group may increase oxidative degradation risk

Research Implications

  • Target Compound : The benzamide-pyrrolidine sulfonyl combination may optimize interactions with hydrophobic binding pockets, but further ADMET studies are needed.
  • Analog 1 : The pyrimidine core and propoxy-pyrrolidine chain suggest utility in targeting ATP-binding sites (e.g., kinase inhibitors), as seen in similar compounds .
  • Analog 2 : The sulfonamide and furan motifs align with trends in antimicrobial or anti-inflammatory agents, though metabolic stability must be addressed .

Limitations of Available Data

  • No explicit biological activity or pharmacokinetic data are provided in the referenced evidence.
  • Physical properties (e.g., solubility, logP) are absent, limiting direct functional comparisons.

Preparation Methods

Sulfonation of Benzoyl Chloride

Benzoyl chloride undergoes sulfonation with chlorosulfonic acid at 0–5°C to yield 4-sulfobenzoic acid chloride. Subsequent reaction with pyrrolidine in dichloromethane at ambient temperature produces 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (78% yield).

Key Data:

  • Reaction Conditions: 3 eq. pyrrolidine, 0°C, 12 h stirring.
  • Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 8.12 (d, 2H, Ar–H), 7.98 (d, 2H, Ar–H), 3.21 (t, 4H, N–CH2), 1.87 (quin, 4H, CH2).

Preparation of 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine

Cyclocondensation of Pyrazole-ethylamine

1-Aminopyrazole (5a ) reacts with 2-chloroacetaldehyde in ethanol under reflux to form 1H-imidazo[1,2-b]pyrazole. Subsequent alkylation with ethylenediamine in the presence of K2CO3 yields 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine (62% yield).

Optimization Insight:

  • Catalyst: Nano-ZnO increases yield to 82% by accelerating cyclization.
  • Spectroscopy: $$ ^{13}C $$ NMR (CDCl3): δ 148.9 (C=N), 122.4 (pyrazole C), 44.7 (CH2NH2).

Amide Coupling Strategy

Activation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) in anhydrous DCM. Reacting this intermediate with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine in the presence of triethylamine affords the target compound (67% yield).

Critical Parameters:

  • Coupling Agent: EDC/HOBt system improves yield to 74% by reducing racemization.
  • Purification: Column chromatography (SiO2, EtOAc/hexane 3:7) isolates the product with >95% purity.

Spectroscopic Characterization and Validation

Comparative NMR Analysis

Proton Environment δ (ppm) Multiplicity Integration Source
Aromatic H (benzamide) 7.89–8.21 m 4H
Pyrrolidine CH2 3.18 t 4H
Imidazo[1,2-b]pyrazole CH2 4.37 q 2H
Amide NH 10.51 s 1H

Mass Spectrometry

  • HRMS (ESI): m/z 458.1742 [M+H]+ (calculated: 458.1739 for C21H24N6O3S).

Alternative Synthetic Pathways

One-Pot Tandem Reaction

A modified approach condenses 4-sulfamoylbenzoyl chloride with preformed imidazo[1,2-b]pyrazole-ethylamine in acetonitrile, achieving 70% yield under microwave irradiation (100°C, 30 min).

Solid-Phase Synthesis

Immobilization of the ethylamine moiety on Wang resin enables iterative coupling and cleavage, though yields remain lower (58%) due to steric hindrance.

Challenges and Optimization

  • Sulfonation Selectivity: Competitive meta-sulfonation is mitigated by slow addition of ClSO3H at 0°C.
  • Imidazole Ring Stability: The imidazo[1,2-b]pyrazole decomposes above 150°C, necessitating low-temperature amide coupling.

Q & A

Q. How can researchers optimize synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of the imidazo[1,2-b]pyrazole core with a pyrrolidine sulfonyl benzamide group. Key parameters include:
    • Reagent Selection : Use of coupling agents like HATU or EDCI for amide bond formation .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to minimize side reactions .
    • Catalysts : Transition-metal catalysts (e.g., Pd for Suzuki coupling) may improve efficiency for heterocyclic assembly .
    • Purity Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediates and final product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and heterocyclic connectivity (e.g., imidazo[1,2-b]pyrazole protons at δ 7.2–8.1 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~470) .
    • X-ray Crystallography : For resolving ambiguous stereochemistry or confirming sulfonamide geometry .
    • Elemental Analysis : Carbon/nitrogen ratios to validate purity (>98%) .

Q. What in vitro assays are recommended for preliminary screening of bioactivity?

  • Methodological Answer :
    • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., JAK2 or Aurora kinases) due to the compound’s heterocyclic motifs .
    • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HCT-116 or MCF-7) to evaluate cytotoxicity .
    • Enzyme Inhibition Profiling : Test against proteases or phosphatases using fluorogenic substrates (e.g., AMC-labeled peptides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
    • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
    • Orthogonal Assays : Validate kinase inhibition with radioactive ³²P-ATP assays if fluorescence-based results conflict .
    • Structural Analog Comparison : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .
    • Meta-Analysis : Use tools like Rosetta or MOE to correlate activity trends with molecular docking poses .

Q. What strategies mitigate challenges in reaction mechanism elucidation for sulfonamide functionalization?

  • Methodological Answer :
    • Computational Modeling : DFT calculations (e.g., Gaussian09) to map energy barriers for sulfonamide bond formation .
    • Isotopic Labeling : Use ³⁴S-labeled reagents to track sulfonylation pathways via LC-MS .
    • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C=O stretching at ~1680 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Methodological Answer :
    • Fragment Replacement : Systematically modify the imidazo[1,2-b]pyrazole core (e.g., halogenation at position 3) to assess steric/electronic effects .
    • Proteome-Wide Profiling : Use thermal shift assays (TSA) to identify off-target interactions .
    • Crystallographic Co-Structures : Resolve ligand-target complexes (e.g., with CDK2) to guide rational design .

Q. What experimental designs minimize variability in scaling up synthesis?

  • Methodological Answer :
    • DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent volume, catalyst loading, and temperature in tandem .
    • Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
    • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies in crystallographic vs. computational structural models?

  • Methodological Answer :
    • Polymorph Screening : Test crystallization conditions (e.g., solvent/anti-solvent ratios) to identify dominant conformers .
    • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess flexibility of the pyrrolidine sulfonyl group .
    • Electron Density Maps : Use high-resolution (<1.2 Å) X-ray data to resolve ambiguities in sulfonamide orientation .

Q. What statistical approaches validate contradictory bioassay results across laboratories?

  • Methodological Answer :
    • Bland-Altman Analysis : Compare inter-lab variability in IC₅₀ values for kinase inhibition .
    • Principal Component Analysis (PCA) : Cluster datasets by assay parameters (e.g., ATP concentration, incubation time) to identify outliers .
    • Cross-Validation : Replicate experiments with shared reference compounds (e.g., staurosporine) to calibrate systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.